molecular formula CHBrN4 B3052557 5-bromo-2H-tetrazole CAS No. 42371-37-9

5-bromo-2H-tetrazole

Cat. No.: B3052557
CAS No.: 42371-37-9
M. Wt: 148.95 g/mol
InChI Key: HFULRRXNTBESRB-UHFFFAOYSA-N
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Description

5-Bromo-2H-tetrazole: is a heterocyclic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom, with a bromine atom attached to the carbon. This compound is part of the tetrazole family, known for their high nitrogen content and diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2H-tetrazole typically involves the reaction of organic nitriles with sodium azide in the presence of a catalyst. Common catalysts include zinc salts, iodine, or silica-supported sodium hydrogen sulfate . The reaction can be carried out in various solvents such as water, isopropanol, or nitrobenzene, and often under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high efficiency and yield. The choice of catalyst and solvent is crucial to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted tetrazoles depending on the nucleophile used.

    Cycloaddition Products: 5-substituted tetrazoles.

Comparison with Similar Compounds

  • 5-Azido-1H-tetrazole
  • 5-Methyl-2H-tetrazole
  • 5-Phenyl-2H-tetrazole

Comparison: 5-Bromo-2H-tetrazole is unique due to the presence of the bromine atom, which can be further functionalized through substitution reactions. This makes it a versatile intermediate in organic synthesis compared to other tetrazoles .

Properties

IUPAC Name

5-bromo-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHBrN4/c2-1-3-5-6-4-1/h(H,3,4,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFULRRXNTBESRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHBrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10314327
Record name 5-Bromotetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10314327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42371-37-9
Record name 5-Bromotetrazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282029
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromotetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10314327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to obtain 5-bromotetrazole?

A: 5-Bromotetrazole can be efficiently synthesized by converting 1-substituted 1H-tetrazole-5-thiols using zinc(II) bromide and an oxidant like hydrogen peroxide or peracetic acid at elevated temperatures (70-80°C). [] Another method involves reacting 5-nitro-2-hydroxymethyl-tetrazole with hydrobromic acid. []

Q2: What is the crystal structure of 5-bromotetrazole?

A: 5-Bromotetrazole crystallizes in the monoclinic system with the space group P21/m. [, ] The planar molecules stack along a specific axis with a defined intermolecular spacing. X-ray crystallography reveals that the molecule appears to possess m-symmetry, and the tetrazole ring exhibits resonance, indicated by the bond distances. []

Q3: How is 5-bromotetrazole used in the synthesis of other compounds?

A: 5-Bromotetrazole serves as a versatile precursor for synthesizing various nitrogen-rich compounds. For example, it's used to prepare tetrazolylhydrazines, which are subsequently converted into energetic materials like bis-5-azidotetrazoles. [, ] These reactions highlight the utility of 5-bromotetrazole in accessing complex energetic molecules.

Q4: What spectroscopic techniques are used to characterize 5-bromotetrazole?

A: Researchers employ a variety of spectroscopic methods to characterize 5-bromotetrazole. These include vibrational spectroscopy (IR and Raman), mass spectrometry, and multinuclear NMR spectroscopy (1H, 13C, and 15N). [, ] These techniques provide information about the compound's structure, bonding, and purity.

Q5: Have any computational studies been performed on 5-bromotetrazole?

A: While specific computational studies on 5-bromotetrazole are not detailed in the provided abstracts, research on similar compounds suggests potential avenues. Harmonic force constant calculations, for instance, could be used to study the vibrational modes and intermolecular interactions within the crystal structure of 5-bromotetrazole, similar to studies performed on related molecules. []

Q6: What safety considerations should be taken into account when working with 5-bromotetrazole and its derivatives?

A: Compounds derived from 5-bromotetrazole, such as bis-5-azidotetrazoles, are considered extremely energetic and potentially hazardous. [] Their synthesis requires careful handling and appropriate safety protocols. Researchers should consult relevant safety data sheets and employ appropriate personal protective equipment when working with these compounds.

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